Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
Description
Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid (CAS: 352707-75-6) is a bicyclic amino acid derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C23H23NO4 (MW: 377.43 g/mol), featuring a rigid [2.2.1] bicycloheptene core with exo-oriented amino and carboxylic acid groups . The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) by protecting the amine under basic conditions . This compound is stored at 2–8°C in a dry environment due to its sensitivity to moisture .
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-21H,11-12H2,(H,24,27)(H,25,26)/t13-,14+,20+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNSQHMOYCPJU-VKTIVEEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is a bicyclic compound that has garnered attention in various fields of research, particularly in peptide synthesis, drug development, and neuroscience. This compound's unique structural properties contribute to its biological activity, making it a valuable building block in the synthesis of novel therapeutics.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 153.20 g/mol
- IUPAC Name : (1R,2S,3R,4S)-3-carbamoylbicyclo[2.2.1]hept-5-en-2-aminium
- Appearance : White crystalline powder
1. Peptide Synthesis
This compound is widely utilized in solid-phase peptide synthesis (SPPS). It enhances the efficiency and yield of peptide products by providing a stable and reactive amine functionality that can be easily modified during synthesis .
2. Drug Development
The compound's structure allows for the design of novel drug candidates targeting specific biological pathways. Its ability to serve as a scaffold for various functional groups makes it an attractive candidate in medicinal chemistry .
3. Bioconjugation
In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial for creating targeted drug delivery systems . This property has implications in developing therapies that require precise localization of drugs within the body.
4. Neuroscience Research
This compound is employed in studies related to neurotransmitter systems. It aids in developing compounds that can modulate neural activity, which is vital for understanding various neurological disorders .
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that incorporating Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene into peptide chains resulted in increased yields compared to traditional amino acids due to its steric properties and enhanced solubility .
Case Study 2: Neurotransmitter Modulation
Research indicated that derivatives of this compound could influence serotonin and dopamine levels in animal models, suggesting potential applications in treating mood disorders . The modulation of these neurotransmitters is critical for developing antidepressants and other neuroactive drugs.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 153.20 g/mol |
| Appearance | White crystalline powder |
| Applications | Peptide synthesis, drug development, bioconjugation, neuroscience |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its bicyclic framework and protective group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Bicyclo System Rigidity :
- The [2.2.1] bicycloheptene core in the main compound provides greater conformational rigidity compared to larger systems like [2.2.2] () or flexible linear analogs. This rigidity stabilizes peptide secondary structures .
- The [2.2.2] analog () has reduced strain but lower steric hindrance, making it less suited for constrained peptide design.
Protective Group Chemistry: Fmoc vs. Acetyl/Z Groups: The Fmoc group offers base-labile protection, ideal for SPPS, whereas acetyl () and Z () groups require harsher deprotection (e.g., strong acids or hydrogenolysis) . Solubility Trade-offs: The unprotected analog () is water-soluble but lacks stability during synthesis, while Fmoc and Z derivatives require organic solvents .
Functional Modifications :
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via Ugi-5-centre-4-component reactions (U-5C-4CR) using aldehydes and isocyanides. Solvent selection is critical: a methanol/trifluoroethanol (TFE) mixture ensures complete stereoselectivity . Optimize yields by controlling reaction temperature (20–25°C) and using anhydrous conditions to minimize side reactions.
- Characterization : Confirm product purity via HPLC and NMR. Cross-validate stereochemistry using X-ray crystallography (e.g., SHELXL ) or circular dichroism (CD).
Q. How should researchers handle and store this compound to prevent degradation?
- Handling : Use PPE (gloves, goggles) due to risks of skin, eye, and respiratory irritation .
- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to protect the Fmoc group from moisture and light-induced cleavage . Lyophilize aliquots for long-term stability.
Q. What crystallographic techniques are appropriate for resolving the compound’s structure?
- Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation. Refinement via SHELXL ensures accurate atomic positioning and thermal parameter modeling .
- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3 ) to illustrate bond angles and stereochemistry.
Advanced Research Questions
Q. How can stereoselectivity in multicomponent reactions involving this bicyclic amino acid be systematically controlled?
- Solvent Effects : Polar aprotic solvents (e.g., TFE) enhance stereochemical control by stabilizing transition states via hydrogen bonding .
- Catalytic Tuning : Introduce chiral auxiliaries or metal catalysts (e.g., Ru-based) to direct endo/exo selectivity in Ugi reactions .
Q. What computational methods validate stereochemical outcomes in reactions with this compound?
- Density Functional Theory (DFT) : Model reaction pathways to predict energy barriers for stereoisomer formation .
- Software Tools : Use SIR97 for phase determination in crystallography or Gaussian for conformational analysis .
Q. How can researchers resolve contradictions in synthetic data arising from different solvent systems?
- Systematic Screening : Test solvent polarity (e.g., methanol vs. TFE) and temperature gradients to identify conditions favoring reproducibility .
- Cross-Validation : Compare NMR coupling constants with DFT-predicted values to confirm stereochemical assignments .
Q. How is ring-rearrangement metathesis (RRM) applied to derivatives of this compound?
- Protocol : Treat Ugi reaction products (e.g., 278) with Grubbs catalyst (e.g., Catalyst 2) to generate 2-aza-7-oxabicyclo[4.3.0]nonane frameworks .
- Monitoring : Track reaction progress via TLC and MALDI-TOF MS to detect intermediate ring-opening/closure steps.
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
- Coupling Strategies : Activate the carboxylic acid group with HATU/DIPEA for amide bond formation. The Fmoc group enables orthogonal deprotection under mild basic conditions (20% piperidine/DMF) .
- Applications : Synthesize constrained peptides for studying protein folding or receptor-ligand interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
